

6-Chloro-4-methylpyridazin-3-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-4-methylpyridazin-3-amine

Cat. No.: B3024603

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-4-methylpyridazin-3-amine**: A Core Heterocyclic Building Block

Abstract

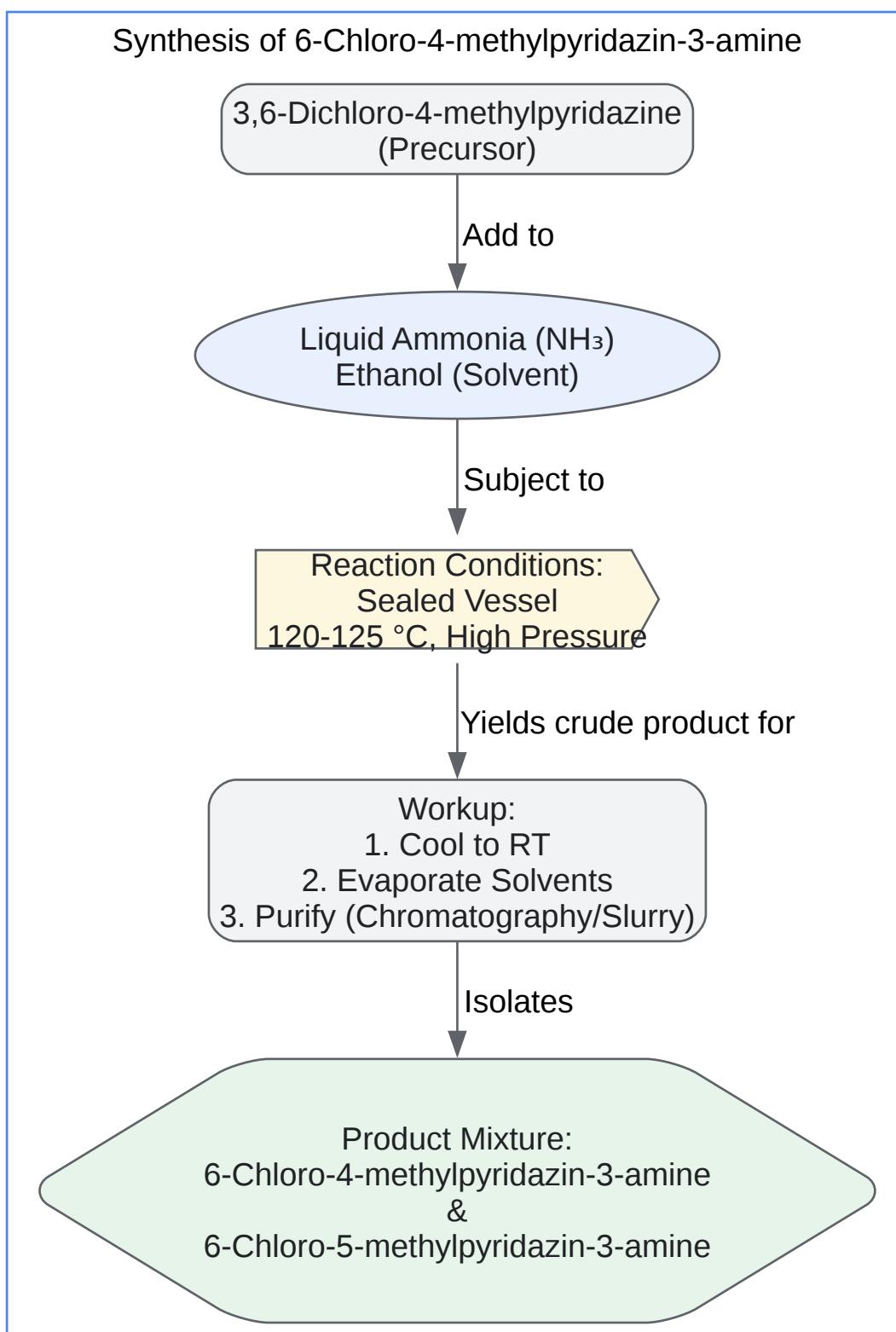
This technical guide provides a comprehensive scientific overview of **6-chloro-4-methylpyridazin-3-amine** (CAS No: 64068-00-4), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its fundamental chemical and physical properties, details a validated synthetic protocol, explores its characteristic spectroscopic profile, and examines its chemical reactivity with a focus on mechanistic principles. A significant emphasis is placed on its application as a key starting material in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Risdiplam. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction and Strategic Importance

6-Chloro-4-methylpyridazin-3-amine is a substituted pyridazine, a class of N-heterocycles that forms the core scaffold of numerous biologically active compounds. The specific arrangement of the chloro, methyl, and amine functionalities on the electron-deficient pyridazine ring imparts a unique combination of reactivity and structural properties. The chlorine atom at the 6-position serves as a versatile handle for nucleophilic substitution, a cornerstone reaction in the assembly of complex molecular architectures.

Its primary significance in the pharmaceutical industry is cemented by its role as a crucial building block in the synthesis of Risdiplam, a medication for the treatment of spinal muscular atrophy (SMA).^[1] The strategic value of this intermediate lies in its ability to be efficiently incorporated into larger molecular frameworks, making it a compound of high interest for process chemistry and drug discovery programs targeting kinases, and other enzyme classes. This guide aims to consolidate the available technical data and provide field-proven insights into its handling and application.

Physicochemical Properties


A thorough understanding of a compound's physical properties is critical for its effective use in a laboratory or process setting. **6-Chloro-4-methylpyridazin-3-amine** is typically an off-white to light brown crystalline solid under standard conditions.^[2] Key physicochemical data are summarized in the table below.

Property	Value	Source(s)
CAS Number	64068-00-4	[3]
Molecular Formula	C ₅ H ₆ CIN ₃	[3]
Molecular Weight	143.57 g/mol	[3]
IUPAC Name	6-chloro-4-methylpyridazin-3-amine	[3]
Appearance	Off-white to light brown solid	[2]
Melting Point	137-142 °C	[1] [2]
Boiling Point	360.2 ± 37.0 °C (Predicted)	[1]
Density	1.349 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	4.49 ± 0.10 (Predicted)	[1]
Solubility	Low solubility in water; soluble in organic solvents like alcohols and ethers.	[2]
InChI Key	HSAHCMOZFNNSMLH-UHFFFAOYSA-N	[3]
SMILES	CC1=CC(=NN=C1N)Cl	[3]

Synthesis Pathway and Experimental Protocol

The most established route for synthesizing **6-chloro-4-methylpyridazin-3-amine** involves the regioselective amination of a dichlorinated precursor. This process leverages the differential reactivity of the chlorine atoms on the pyridazine ring, although it characteristically yields a mixture of isomers.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-chloro-4-methylpyridazin-3-amine**.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the amination of dichloropyridazines.[\[1\]](#)[\[4\]](#)

- Vessel Charging: In a high-pressure reaction vessel, charge 3,6-dichloro-4-methylpyridazine (e.g., 400 g).
- Solvent and Reagent Addition: Add ethanol (e.g., 3 L) as a solvent, followed by the careful addition of liquid ammonia (e.g., 4 L).[\[1\]](#)
- Reaction Execution: Seal the reaction vessel securely. Heat the mixture to 120-125 °C and maintain this temperature, allowing the internal pressure to build. Stir the reaction at this temperature for a minimum of 12 hours to ensure completion.[\[1\]](#)[\[4\]](#)
- Workup and Isolation: Cool the vessel to room temperature (20-25 °C). Carefully vent the excess ammonia. Remove the ethanol and residual ammonia by evaporation under reduced pressure.
- Purification: The resulting crude solid contains a mixture of **6-chloro-4-methylpyridazin-3-amine** and its isomer, 6-chloro-5-methylpyridazin-3-amine.[\[1\]](#)[\[4\]](#) Purification can be achieved via flash chromatography using ethyl acetate as the eluent or by performing a slurry wash in a solvent like n-heptane to isolate the desired product.[\[1\]](#)[\[4\]](#)

Causality Note: The use of a sealed vessel and high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively weak nucleophile, ammonia. The reaction proceeds with regioselectivity but is not completely specific, leading to the formation of the 5-methyl isomer alongside the desired 4-methyl product.[\[1\]](#)

Expected Spectroscopic Profile

While publicly available, detailed spectra for this specific compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 6-amino-3-chloropyridazine.[\[5\]](#)

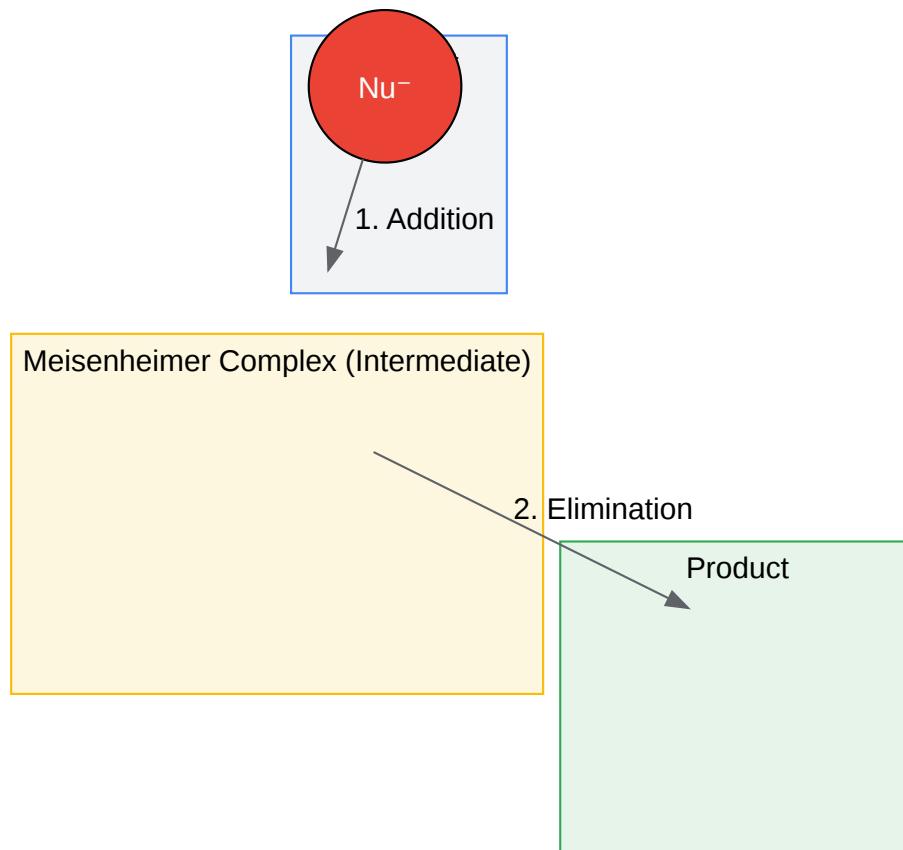
- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

- A singlet for the methyl group ($-\text{CH}_3$) protons, likely in the range of δ 2.2-2.5 ppm.
- A singlet for the aromatic proton on the pyridazine ring (at C5), expected further downfield, likely around δ 6.8-7.2 ppm.
- A broad singlet corresponding to the amine ($-\text{NH}_2$) protons, typically in the range of δ 4.5-5.5 ppm, the chemical shift of which can be concentration-dependent and will exchange with D_2O .

- ^{13}C NMR: The carbon NMR spectrum should display five signals corresponding to the five unique carbon atoms in the molecule. The chlorinated carbon (C6) and the carbon bearing the amino group (C3) would appear significantly downfield due to the electronegativity of the attached heteroatoms.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions:
 - Two distinct N-H stretching bands for the primary amine group in the $3200\text{-}3500\text{ cm}^{-1}$ region.[5]
 - C-H stretching vibrations for the methyl and aromatic protons just below and above 3000 cm^{-1} , respectively.
 - An N-H bending vibration near 1600 cm^{-1} .
 - C=N and C=C stretching vibrations characteristic of the pyridazine ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.
 - A C-Cl stretching vibration, which is expected in the fingerprint region, typically between 600-800 cm^{-1} .
- Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at m/z 143. A characteristic isotopic pattern ($\text{M}+2$) at m/z 145 with approximately one-third the intensity of the M^+ peak will be present due to the ^{37}Cl isotope.[6] Common fragmentation pathways for amines involve α -cleavage, though fragmentation of the heterocyclic ring is also expected.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of **6-chloro-4-methylpyridazin-3-amine** is dominated by the electron-deficient nature of the pyridazine ring, which makes the C6-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr).


Nucleophilic Aromatic Substitution (SNAr)

This is the most synthetically valuable reaction for this molecule. The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and activating the ring towards attack by nucleophiles.[\[8\]](#)[\[9\]](#)

The reaction proceeds via a well-established addition-elimination mechanism.[\[10\]](#)[\[11\]](#)

- **Addition Step:** A nucleophile (Nu^-) attacks the carbon atom bearing the chlorine (C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[\[10\]](#)[\[11\]](#)
- **Stabilization:** The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization and lowers the activation energy for its formation.[\[8\]](#)
- **Elimination Step:** The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.

Reactivity Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of Nucleophilic Aromatic Substitution on the pyridazine ring.

Application in Medicinal Chemistry: The Synthesis of Risdiplam

The utility of **6-chloro-4-methylpyridazin-3-amine** is best exemplified by its crucial role in the industrial synthesis of Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier.^[1] In the synthetic route, the amine serves as a core fragment that is further elaborated. While various synthetic strategies exist, a key step often involves coupling the pyridazine core with other heterocyclic systems.^{[12][13][14]}

For instance, a documented process involves reacting **6-chloro-4-methylpyridazin-3-amine** with other advanced intermediates, where the chloro-group is eventually displaced or the amine group is used to construct a new ring system, ultimately forming the complex polycyclic structure of Risdiplam.[\[12\]](#) The robustness of this starting material and its predictable reactivity make it an ideal choice for scalable pharmaceutical manufacturing.

Safety and Handling

As a laboratory chemical, **6-chloro-4-methylpyridazin-3-amine** must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[\[3\]](#)
- Recommended PPE: Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 6-Chloro-4-methylpyridazin-3-amine | C5H6CIN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]
- 5. 6-Amino-3-chloropyridazine | C4H4CIN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. mdpi.com [mdpi.com]
- 14. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-4-methylpyridazin-3-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024603#6-chloro-4-methylpyridazin-3-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com